molecular formula C8H6FNOS B13133747 5-Fluoro-2-methoxybenzo[d]thiazole

5-Fluoro-2-methoxybenzo[d]thiazole

Cat. No.: B13133747
M. Wt: 183.20 g/mol
InChI Key: VFRFJEJPYKGYRM-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxybenzo[d]thiazole is a heterocyclic aromatic compound that contains a benzene ring fused to a thiazole ring. The presence of fluorine and methoxy groups on the benzene ring enhances its chemical properties, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxybenzo[d]thiazole can be achieved through several methods. One common approach involves the reaction of 2-aminothiophenol with 5-fluoro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps such as distillation, crystallization, and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxybenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazoles, which can have different functional groups attached to the benzene or thiazole rings .

Scientific Research Applications

5-Fluoro-2-methoxybenzo[d]thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxybenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methylbenzo[d]thiazole
  • 5-Fluoro-2-chlorobenzo[d]thiazole
  • 5-Fluoro-2-aminobenzo[d]thiazole

Uniqueness

5-Fluoro-2-methoxybenzo[d]thiazole is unique due to the presence of both fluorine and methoxy groups, which enhance its chemical stability and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of pharmaceuticals and other biologically active molecules .

Properties

Molecular Formula

C8H6FNOS

Molecular Weight

183.20 g/mol

IUPAC Name

5-fluoro-2-methoxy-1,3-benzothiazole

InChI

InChI=1S/C8H6FNOS/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3

InChI Key

VFRFJEJPYKGYRM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(S1)C=CC(=C2)F

Origin of Product

United States

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